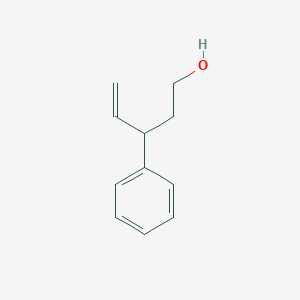

3-Phenylpent-4-en-1-ol

Description

Overview of Homoallylic Alcohols in Modern Organic Chemistry

Homoallylic alcohols are crucial intermediates in organic synthesis, prized for the versatile reactivity of their two functional groups: the alkene and the alcohol. iupac.org This dual functionality allows for a wide array of chemical transformations. The alkene can undergo reactions such as ozonolysis to form aldehydes, hydroformylation to yield δ-lactones, and epoxidation or cross-olefin metathesis to create other complex structures. iupac.org The hydroxyl group, in turn, can be oxidized, protected, or used as a directing group in subsequent reactions.

The synthesis of homoallylic alcohols is a well-explored area of organic chemistry, with numerous methods developed for their preparation. iupac.org One of the most common approaches is the metal-mediated allylation of carbonyl compounds, also known as the Barbier-type reaction. dlut.edu.cnmespune.in This method has seen the use of various metals, including zinc, indium, tin, and titanium, often in aqueous media, which enhances the green credentials of the synthesis. iupac.orgdlut.edu.cn

Modern advancements have focused on achieving high levels of stereocontrol in these reactions, leading to the development of catalytic enantioselective methods. rsc.org Chiral Lewis acids, such as those based on indium(III)-PYBOX complexes, have been shown to catalyze the allylation of aldehydes with high enantioselectivity. rsc.org Furthermore, dual catalysis systems, combining transition metals like palladium with photoredox catalysts, have emerged as powerful tools for the asymmetric synthesis of complex homoallylic alcohols, including those with challenging vicinal tetrasubstituted carbon centers. chemrxiv.org

The table below summarizes some of the key methods for synthesizing homoallylic alcohols.

| Synthesis Method | Description | Key Features |

| Barbier-Type Allylation | Metal-mediated reaction of an allyl halide with a carbonyl compound. dlut.edu.cn | Can often be performed in aqueous media; various metals (Zn, In, Sn, Ti) can be used. iupac.orgdlut.edu.cn |

| Catalytic Enantioselective Allylation | Use of a chiral catalyst to control the stereochemical outcome of the allylation. rsc.org | Allows for the synthesis of optically active homoallylic alcohols; examples include In(III)-PYBOX complexes. rsc.org |

| Dual Palladium/Photoredox Catalysis | A combination of two catalytic cycles to achieve challenging transformations. chemrxiv.org | Enables the synthesis of highly substituted and sterically hindered homoallylic alcohols. chemrxiv.org |

| Three-Component Assembly | A one-pot reaction involving, for example, an oxadiazoline, a vinylboronic acid, and an aldehyde. acs.org | Offers a rapid and efficient route to densely functionalized homoallylic alcohols. acs.org |

Significance of the Phenylpent-4-en-1-ol Structural Motif in Synthetic Strategies

The phenylpent-4-en-1-ol structural motif is a key feature in a variety of synthetic endeavors. The phenyl group introduces steric and electronic properties that can influence the reactivity and selectivity of reactions at the nearby stereocenter and double bond. This motif is often targeted in the synthesis of natural products and other biologically active molecules. acs.org

For instance, the synthesis of molecules containing this framework often involves the allylation of benzaldehyde (B42025) or related aromatic aldehydes. rsc.org The resulting phenyl-substituted homoallylic alcohol can then be further elaborated. The strategic placement of the phenyl group can also be exploited in subsequent transformations, such as directing metallation reactions or influencing the stereochemical outcome of cyclization reactions.

The versatility of this structural unit is further highlighted by its use in the construction of complex molecular architectures. For example, iterative approaches, where a homoallylic alcohol is converted to a new aldehyde and then subjected to another allylation, can be used to build up oligomeric structures in a controlled manner. nih.gov

Research Landscape and Key Challenges in the Synthesis and Transformation of Related Structures

The synthesis and transformation of homoallylic alcohols, including those with phenyl substituents, is an active area of research, but it is not without its challenges. One significant hurdle is controlling the regioselectivity of the allylation reaction, particularly when using substituted allylating agents. This can lead to the formation of branched or linear products, and achieving high selectivity for one over the other can be difficult. iupac.org

Another major challenge lies in the enantioselective synthesis of these compounds, especially those with multiple stereocenters. While significant progress has been made, the development of general and highly selective methods for all substrate classes remains an ongoing goal. rsc.orgnih.gov For example, the creation of acyclic vicinal tetrasubstituted carbon centers is a particularly daunting task. chemrxiv.org

Furthermore, the transformation of homoallylic alcohols can also present difficulties. For example, the Wacker-type oxidation of homoallylic alcohols to β-hydroxy ketones can be complicated by competing intramolecular cyclization reactions. nih.gov The selectivity of such oxidations can be highly dependent on the substrate and reaction conditions, necessitating careful optimization. nih.gov

The table below outlines some of the key challenges and the corresponding research directions in the field.

| Challenge | Description | Research Direction |

| Regioselectivity | Controlling the formation of linear vs. branched products in allylation reactions. iupac.org | Development of new catalytic systems and reaction conditions to favor the desired regioisomer. iupac.org |

| Enantioselectivity | Achieving high levels of stereocontrol in the synthesis of chiral homoallylic alcohols. rsc.orgnih.gov | Design of new chiral ligands and catalysts; exploration of dual catalytic systems. rsc.orgchemrxiv.org |

| Synthesis of Highly Substituted Structures | Creating sterically congested centers, such as vicinal tetrasubstituted carbons. chemrxiv.org | Use of innovative strategies like dual palladium/photoredox catalysis. chemrxiv.org |

| Selective Transformations | Controlling the outcome of reactions on the homoallylic alcohol scaffold, such as oxidation. nih.gov | Development of catalyst-controlled reaction systems to override substrate-inherent biases. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14O |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

3-phenylpent-4-en-1-ol |

InChI |

InChI=1S/C11H14O/c1-2-10(8-9-12)11-6-4-3-5-7-11/h2-7,10,12H,1,8-9H2 |

InChI Key |

QRXBBALNLZYDPW-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(CCO)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenylpent 4 En 1 Ol and Its Structural Analogs

Direct Synthesis Approaches

Direct methods for the synthesis of 3-phenylpent-4-en-1-ol often rely on the construction of the carbon skeleton followed by or concurrent with the introduction of the hydroxyl group. These approaches are valued for their straightforward nature and use of fundamental organic reactions.

A primary route to this compound involves the selective reduction of the corresponding α,β-unsaturated carbonyl compound, 3-phenylpent-4-enal. The key challenge in this transformation is achieving chemoselective 1,2-reduction of the aldehyde functional group while leaving the carbon-carbon double bond intact. Standard catalytic hydrogenation methods, such as using H₂ over a palladium-on-carbon catalyst, are often unsuitable as they tend to reduce the alkene functionality preferentially, leading to 3-phenylpentanal. vulcanchem.com

To achieve the desired selectivity, specific reducing agents are employed. Metal hydride reagents are commonly used for the 1,2-reduction of α,β-unsaturated carbonyls. thieme-connect.com For instance, sodium borohydride (B1222165) (NaBH₄) can be used, often in the presence of cerium(III) chloride (the Luche reduction), to enhance selectivity for the carbonyl group over conjugate (1,4) reduction. The reduction of (E)-1-(4"-hydroxyphenyl)but-1-en-3-one with sodium borohydride has been shown to yield a mixture of both 1,2 and 1,4-reduction products, highlighting the need for carefully controlled reaction conditions to favor the desired homoallylic alcohol. researchgate.net

Table 1: Reduction of Carbonyl Precursor

| Precursor | Reducing Agent | Product |

|---|

Organometallic reagents provide a powerful and versatile method for constructing the carbon framework of this compound through the formation of new carbon-carbon bonds.

Grignard Reactions: This approach can be executed in two principal ways:

Allylation of Benzaldehyde (B42025): The reaction of benzaldehyde with an allyl Grignard reagent, such as allylmagnesium bromide, results in the formation of 1-phenylbut-3-en-1-ol, a close structural analog. rsc.orgucl.ac.uk

Phenylation of an Unsaturated Aldehyde: The addition of a phenyl Grignard reagent, like phenylmagnesium bromide, to an α,β-unsaturated aldehyde such as crotonaldehyde (B89634) (but-2-enal) can also be envisioned to produce the target structure, although control of 1,2- versus 1,4-addition is a critical consideration.

Barbier-Type Allylation: A milder alternative to the Grignard reaction is the Barbier-type reaction, which involves the in-situ formation of the organometallic species. A notable example is the zinc-mediated allylation of aldehydes and ketones. ucl.ac.uk This reaction can be performed under mechanochemical conditions (ball-milling) by treating a ketone or aldehyde with zinc and allyl bromide to furnish the corresponding homoallylic alcohol. ucl.ac.uk For instance, the reaction of acetophenone (B1666503) with allyl bromide and zinc yields 2-phenylpent-4-en-2-ol. ucl.ac.uk Another variation involves tin-mediated allylation; diazoacetophenone (B1606541) has been shown to react with allyl bromide in the presence of activated tin metal to produce 1-bromo-2-phenylpent-4-en-2-ol in high yield. thieme-connect.com

Table 2: Synthesis via Organometallic Addition

| Electrophile | Organometallic Reagent/System | Product |

|---|---|---|

| Benzaldehyde | Allylmagnesium Bromide | 1-Phenylbut-3-en-1-ol |

| Acetophenone | Zinc / Allyl Bromide | 2-Phenylpent-4-en-2-ol |

Transition-Metal-Catalyzed Synthesis Routes

Modern synthetic chemistry increasingly relies on transition-metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. Palladium-catalyzed reactions are particularly prominent in this domain.

Palladium catalysts offer diverse reactivity modes, enabling the synthesis of complex molecules like olefinic alcohols from simple precursors. rsc.org

A sophisticated strategy for the functionalization of homoallylic alcohols is the palladium(II)-catalyzed intramolecular oxidative oxyarylation of hydroxyalkenes. nih.gov This transformation allows for the rapid generation of molecular complexity from acyclic starting materials. In a key study, a structural analog, 4-methyl-3-phenylpent-4-en-1-ol, was subjected to a catalytic amount of palladium acetate (B1210297) (Pd(OAc)₂) and a stoichiometric oxidant. nih.gov This process proceeds via a nucleophilic oxypalladation step to form a β-alkoxy-alkylpalladium(II) intermediate, which then undergoes an intramolecular C-H functionalization to construct a tetrahydro-2H-indeno-[2,1-b]furan framework. nih.gov This reaction demonstrates a powerful method for converting a this compound derivative into a complex, oxygenated heterocyclic system.

Table 3: Palladium-Catalyzed Intramolecular Oxidative Oxyarylation

| Substrate | Catalyst | Oxidant | Product Type |

|---|

Palladium-catalyzed cross-coupling reactions, most notably the Heck reaction, are instrumental in forming carbon-carbon bonds. rsc.org These reactions can be adapted for the synthesis of olefinic alcohols. Research has shown that a highly efficient catalyst system, comprising a palladium-tetraphosphine complex, can catalyze the Heck reaction between aryl bromides and olefinic alcohols like 2-phenylpent-4-en-2-ol. thieme-connect.com This reaction couples the aryl group to the terminal carbon of the double bond, yielding (E)-5-aryl-2-phenylpent-4-en-2-ol derivatives with high selectivity and in good yields. thieme-connect.com This method tolerates a wide variety of functional groups on the aryl bromide, making it a versatile route for synthesizing structural analogs of this compound. thieme-connect.com

Table 4: Palladium-Catalyzed Heck Reaction for Analog Synthesis

| Aryl Halide | Olefinic Alcohol | Catalyst System | Product |

|---|

Indium-Catalyzed Allylation Reactions and Related Processes

Indium-mediated allylation of carbonyl compounds is a powerful method for the formation of carbon-carbon bonds, particularly in the synthesis of homoallylic alcohols. nih.govnih.gov This method is valued for its ability to proceed in aqueous media, its tolerance of various functional groups, and its often high diastereoselectivity. nih.govwikipedia.org

The reaction typically involves the in situ formation of an organoindium reagent from indium metal and an allyl halide, which then adds to an aldehyde or ketone. wikipedia.org The process can be conducted as a one-pot Barbier-type reaction, where the metal, allyl halide, and carbonyl compound are all present from the start. wikipedia.orgarkat-usa.org The use of indium(0) nanoparticles has also been explored, with a proposed mechanism involving a Zimmerman-Traxler-type transition state for the γ-coupling to the carbonyl. researchgate.net

To enhance reactivity and decrease reaction times, additives like tetra-n-butylammonium iodide (TBAI) or sodium iodide are often employed. nih.gov For instance, the allylation of benzaldehyde can be significantly accelerated with the addition of TBAI. nih.gov Chiral auxiliaries attached to the allylic system can induce diastereoselectivity in the formation of the homoallylic alcohol product. nih.gov Furthermore, catalytic amounts of indium can be used in conjunction with a stoichiometric reductant like aluminum or zinc, making the process more economical. arkat-usa.orgoup.com

A plausible mechanism for the catalytic cycle involves the reduction of In(III) to In(0) by the reductant, followed by the formation of the active allylindium species. oup.com The reaction's stereochemical outcome is often explained by chelation control, where the indium coordinates to the carbonyl oxygen and a nearby hydroxyl group, leading to a six-membered chair-like transition state that directs the attack of the allyl group. wikipedia.org

| Aldehyde | Allyl Source | Catalyst System | Additive | Solvent | Product Yield | Diastereomeric Ratio (dr) | Reference |

| Benzaldehyde | 2-Bromo-3-(menthyloxymethoxy)prop-1-ene | Indium metal | - | DMF | 80% | - | nih.gov |

| Benzaldehyde | 2-Bromo-3-((3,4,6-tri-O-methyl-α-D-glucal)oxy)prop-1-ene | Indium metal | - | DMF | 90% | 3:1 | nih.gov |

| D-Glyceraldehyde acetonide | 2,3-Dichloropropene | Indium metal | TBAI | DMF | 92% | 7:1 (anti:syn) | nih.gov |

| D-Glyceraldehyde acetonide | 2-Chloro-3-iodopropene | Indium metal | - | DMF/H₂O (1:1) | 89% | 6.5:1 | nih.gov |

| Benzaldehyde | Allyl bromide | InCl₃ / Al powder | - | THF/H₂O | 95% | - | oup.com |

Copper-Catalyzed Allylation Reactions from Dienes and Allenes

Copper-catalyzed reactions have emerged as a versatile and efficient means to synthesize homoallylic alcohols. These methods often utilize readily available starting materials like 1,3-dienes and allenes as surrogates for allylmetal reagents, offering a more atom-economical approach. organic-chemistry.orgacs.org

From 1,3-Dienes:

Copper hydride (CuH) catalysis enables the chemo-, regio-, and enantioselective allylation of ketones with 1,3-dienes. organic-chemistry.orgmit.edu In the presence of a hydrosilane as a terminal reductant, a chiral copper-ligand complex catalyzes the formation of chiral tertiary homoallylic alcohols under mild conditions. organic-chemistry.orgacs.org This method circumvents the need for pre-formed, stoichiometric organometallic reagents. organic-chemistry.org The reaction exhibits broad functional group tolerance and can be applied to a variety of aryl methyl ketones and cyclic dienes. mit.edu Mechanistic studies suggest the in situ formation of isomeric copper(I) allyl complexes that are in rapid equilibrium, with the product distribution being determined by Curtin-Hammett kinetics. acs.org

From Allenes:

Allenes, which are byproducts of petroleum cracking, can serve as efficient and economical allylating agents in copper-catalyzed reactions. nih.govnih.gov The combination of allene (B1206475) gas with a hydrosilane and a copper catalyst facilitates the enantioselective addition to ketones. nih.gov This process can be catalyzed by simple copper salts like copper(II) acetate with various phosphine (B1218219) ligands, such as BINAP. nih.gov The reaction proceeds under mild conditions and tolerates a wide array of functional groups on the ketone substrate. nih.gov Furthermore, substituted allenes can be used to introduce more complex allylic fragments, with the regioselectivity of the addition being a key consideration. nih.gov The hydrocupration of a substituted allene can lead to either a branched or linear allylcopper intermediate, and reaction conditions can be optimized to favor the formation of a single regioisomeric product. nih.gov Copper-catalyzed hydrocupration of terminal allenes followed by addition to imines has also been developed, offering regiodivergent access to branched or linear homoallylic amines depending on the nitrogen-protecting group. mit.edu

Nickel-Catalyzed Cross-Coupling of Silicon Nucleophiles with Allyl Alcohols

Nickel-catalyzed cross-coupling reactions provide a powerful method for the formation of C-C bonds, and the use of allyl alcohols as electrophiles is particularly attractive due to their ready availability. A notable application is the synthesis of allylsilanes from the reaction of allyl alcohols with silylzinc reagents. organic-chemistry.orgnih.gov

This transformation is efficiently catalyzed by NiCl₂(PMe₃)₂, achieving high yields and selectivities. organic-chemistry.orgnih.gov The reaction demonstrates high regioselectivity and E/Z-selectivity, particularly with 1- or 3-aryl-substituted allyl alcohols. organic-chemistry.orgnih.gov A broad range of functional groups on the aryl-substituted allyl alcohol, such as p-tBu, p-OMe, and p-CF₃, are well-tolerated. organic-chemistry.org The method is also compatible with various silylating agents, including PhMe₂SiZnCl, Ph₂MeSiZnCl, and Ph₃SiZnCl. organic-chemistry.org

Mechanistic studies point towards a Ni(0)/Ni(II) catalytic cycle. organic-chemistry.org This atom-economical approach avoids the pre-functionalization of the allyl alcohol, making it a more direct and efficient process. organic-chemistry.org The resulting allylsilanes are valuable intermediates that can act as allylating agents themselves with high regioselectivity. organic-chemistry.org In a related process, nickel catalysis can also effect the cross-electrophile coupling of aryl chlorides with allylic alcohols to produce allylarenes, showcasing the versatility of this catalytic system. rsc.org

Ruthenium-Catalyzed Transformations

Ruthenium complexes are highly effective catalysts for a variety of transformations that can lead to the formation of structural analogs of this compound, particularly through the coupling of alkenes and alkynes. These reactions often proceed with high atom economy and selectivity.

One important transformation is the ruthenium-catalyzed ene-yne coupling, which constructs 1,4-dienes from an alkene and a terminal alkyne. rsc.orgacs.org This reaction can be highly chemo- and regioselective. acs.org For instance, the coupling of a complex alkene and alkyne was a key step in the total synthesis of amphidinolide P. acs.org The choice of catalyst and reaction conditions can influence the outcome, with different ruthenium complexes favoring the formation of either 1,4-dienes or 1,3-dienes. rsc.org

Ruthenium catalysts are also employed in redox-triggered cascade reactions. For example, ruthenium cyclopentadienone complexes can catalyze diverse cascade conversions of 1-alkenylpropargyl alcohols with various nucleophiles. uni-halle.de The activation mode of the propargyl alcohol depends on its substitution pattern, leading to different reactive intermediates such as alkynyl, vinylidene, or allenylidene species. uni-halle.de Another redox-triggered process is the C-H acylation of olefins with primary alcohols, where the alcohol serves as both the acylating agent and a reductant. acs.org

Furthermore, ruthenium catalysts can facilitate redox-neutral, single-step amide synthesis from alcohols and nitriles, proceeding with complete atom economy. organic-chemistry.orgacs.org This reaction involves a hydrogen transfer mechanism from the alcohol to the nitrile, followed by C-N bond formation. organic-chemistry.orgacs.org

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Key Features | Reference |

| Alkene | Terminal Alkyne | Coordinatively unsaturated Ru complex | 1,4-Diene | Chemo- and regioselective C-C bond formation | acs.org |

| 1-Alkenylpropargyl alcohol | Nucleophile | Ruthenium cyclopentadienone complex | Carbo- and heterocyclic compounds | Cascade conversion via various Ru intermediates | uni-halle.de |

| Olefin | Primary Alcohol | Ruthenium complex | Ketone | Redox-triggered remote C(sp³)-H acylation | acs.org |

| Alcohol | Nitrile | NHC-based Ru hydride catalyst | Amide | Redox-neutral, 100% atom economy | organic-chemistry.orgacs.org |

Cascade and Tandem Reaction Sequences

Cascade and tandem reactions offer a powerful strategy for the rapid construction of complex molecular architectures from simple starting materials in a single operation. These processes are highly atom- and step-economical, minimizing waste and purification steps.

Olefin Isomerization-Claisen Rearrangement (ICR) Protocols for Rearranged Alcohol Formation

The Olefin Isomerization-Claisen Rearrangement (ICR) provides a strategic approach to the stereoselective synthesis of γ,δ-unsaturated aldehydes and ketones, which are precursors to rearranged alcohols. organic-chemistry.orgpitt.edu This two-step, one-pot sequence involves the catalyzed isomerization of a di(allyl) ether to an allyl vinyl ether, which then undergoes a thermal nih.govnih.gov-sigmatropic Claisen rearrangement. organic-chemistry.orgpitt.eduresearchgate.net

Iridium(I) complexes are effective catalysts for the initial olefin isomerization step. pitt.eduresearchgate.net The subsequent Claisen rearrangement often proceeds with high diastereoselectivity, typically affording syn-2,3-dialkyl-4-pentenal derivatives. pitt.eduresearchgate.net This methodology has been successfully applied to asymmetric synthesis by starting with enantioenriched di(allyl) ethers, which can be prepared through catalytic asymmetric addition of organometallic reagents to aldehydes followed by in situ O-allylation. organic-chemistry.org The chirality is efficiently transferred through the ICR sequence. organic-chemistry.org

The scope of the ICR has been expanded by incorporating heteroatoms, such as boron. Boron-substituted di(allyl) ethers can be prepared and subjected to the ICR protocol, leading to the formation of stereodefined β-boryl aldehyde products. acs.org This introduces further synthetic handles for subsequent transformations.

| Substrate | Catalyst for Isomerization | Key Transformation | Product | Stereoselectivity | Reference |

| Di(allyl) ether | Iridium(I) complex | Isomerization followed by Claisen rearrangement | syn-2,3-Dialkyl-4-pentenal | High diastereoselectivity | pitt.eduresearchgate.net |

| Enantioenriched di(allyl) ether | Iridium(I) complex | Asymmetric ICR | Enantioenriched γ,δ-unsaturated aldehyde | High enantioselectivity maintained | organic-chemistry.org |

| Boron-substituted di(allyl) ether | Iridium(I) complex | Chemoselective isomerization and Claisen rearrangement | β-Boryl aldehyde | Stereodefined product | acs.org |

Tandem Prins and Friedel-Crafts Cyclizations for Analogous Scaffolds

Tandem Prins and Friedel-Crafts cyclizations are a robust method for the synthesis of complex polycyclic and heterocyclic scaffolds. researchgate.netnih.govnih.gov This cascade reaction is typically initiated by the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, forming an oxocarbenium ion intermediate. mdpi.comresearchgate.net This intermediate then undergoes an intramolecular Prins cyclization, where the alkene attacks the oxocarbenium ion to form a new C-C bond and a resulting carbocation. researchgate.netmdpi.com This carbocation is subsequently trapped by an intramolecular Friedel-Crafts reaction with an aromatic ring, leading to the formation of a fused ring system. researchgate.netnih.gov

Various Lewis and Brønsted acids, such as Sc(OTf)₃, TsOH, and FeCl₃, have been employed to catalyze this tandem reaction. nih.govnih.gov The stereochemical outcome of the cyclization is often dependent on the geometry of the starting olefin. For example, (E)-6-arylhex-3-en-1-ols typically yield trans-fused products, while the corresponding (Z)-olefins give cis-fused products with high selectivity. nih.gov This methodology has been used to synthesize a variety of heterotricyclic systems, including hexahydro-1H-benzo[f]isochromenes. nih.govnih.gov The reaction tolerates a range of aldehydes and homoallylic substrates containing different linking atoms (O, N, S). nih.gov

| Homoallylic Substrate | Aldehyde | Catalyst System | Product Scaffold | Diastereoselectivity | Reference |

| (E)-6-Arylhex-3-en-1-ol | Various | Sc(OTf)₃ / TsOH | trans-Fused Hexahydro-1H-benzo[f]isochromene | High | nih.gov |

| (Z)-6-Arylhex-3-en-1-ol | Various | Sc(OTf)₃ / TsOH | cis-Fused Hexahydro-1H-benzo[f]isochromene | Complete | nih.gov |

| Substituted (E/Z)-6-phenylhex-3-en-1-ol | Various | FeCl₃ | cis- and trans-Fused Tricyclic derivatives | High | nih.gov |

| δ,ϵ-Unsaturated alcohols | Arylacetaldehydes | BF₃·OEt₂ | Hexahydro-2H-benzo[g]chromene | - | researchgate.net |

Photooxygenation Reactions of Homoallylic Alcohols

Photooxygenation of homoallylic alcohols, such as structural analogs of this compound, represents a key transformation for the synthesis of complex oxygenated molecules. This reaction typically involves the use of singlet oxygen, which reacts with the alkene moiety of the homoallylic alcohol in a highly regioselective manner.

Research has demonstrated that homoallylic alcohols can undergo a highly regioselective reaction with singlet oxygen to produce γ-hydroxyhydroperoxides in good yields, ranging from 57-72%. researchgate.net These intermediates are valuable precursors for the synthesis of 1,2,4-trioxepanes and 1,2,4-trioxocanes, which are of interest for their potential biological activities. researchgate.net The acid-catalyzed reaction of the initially formed γ-hydroxyhydroperoxides with ketones like acetone, cyclopentanone, and cyclohexanone (B45756) furnishes the corresponding 1,2,4-trioxepanes. researchgate.net Similarly, δ-hydroxyhydroperoxides, derived from the photooxygenation of other homoallylic alcohols, can be converted to 1,2,4-trioxocanes. researchgate.net

This methodology provides a powerful tool for the introduction of oxygen-containing functional groups and the construction of complex heterocyclic systems from simple homoallylic alcohol precursors. The regioselectivity of the initial photooxygenation step is a crucial factor in determining the final product structure.

Stereoselective and Enantioselective Synthesis

The development of stereoselective and enantioselective methods for the synthesis of this compound derivatives is of significant importance, as the biological activity and physical properties of chiral molecules are often dependent on their specific stereochemistry.

Asymmetric Catalysis in the Construction of Chiral Phenylpent-4-en-1-ol Derivatives

Asymmetric organocatalysis has emerged as a powerful strategy for the synthesis of enantiomerically enriched compounds. au.dk Chiral Brønsted acids, particularly those derived from BINOL, are effective organocatalysts for a wide range of asymmetric transformations. rsc.org These catalysts can facilitate the stereoselective synthesis of chiral molecules by creating a chiral environment around the reacting substrates. au.dk

In the context of synthesizing chiral derivatives related to this compound, asymmetric catalysis can be employed to control the formation of new stereocenters. For instance, the enantioselective allylation of aldehydes is a key reaction for producing chiral homoallylic alcohols. gla.ac.uk The use of chiral catalysts, such as those based on transition metals or organocatalysts, can induce high levels of enantioselectivity in these reactions.

Recent studies have explored the use of confined imidodiphosphates and imidodiphosphorimidates as highly effective chiral organocatalysts. rsc.org These catalysts have shown promise in promoting various asymmetric transformations with high selectivity. rsc.org The formation of catalyst aggregates, which can be influenced by factors like solvent polarity and temperature, can also play a significant role in the stereochemical outcome of the reaction. rsc.org

A study on the asymmetric synthesis of chiral syn-1,3-diol derivatives, which are structurally related to functionalized this compound, utilized a one-pot diastereoselective carboxylation/bromocyclization of chiral homoallylic alcohols. This method achieved high yields (up to 91%), excellent enantiomeric excess (>99% ee), and high diastereoselectivity (>19:1 dr). researchgate.net

Below is a table summarizing the results of an asymmetric catalytic synthesis of chiral trisubstituted allenes, which demonstrates the effectiveness of organocatalysis in achieving high enantioselectivity.

| Entry | R¹ | Product | Yield (%) | d.r. | ee (%) |

| 1 | PhCH₂ (1a) | 4a | 95 | >20:1 | >99 |

| 2 | p-MeO-C₆H₄-CH₂ (1b) | 4b | 83 | >20:1 | >99 |

| 3 | p-MeO₂C-C₆H₄-CH₂ (1c) | 4c | 77 | >20:1 | >99 |

| 4 | PhCH₂CH₂ (1d) | 4d | 82 | 14:1 | 99 |

| 5 | Me (1e) | 4e | 87 | 15:1 | 96 |

| 6 | n-Bu (1f) | 4f | 95 | >20:1 | 99 |

| 7 | cyclohexyl-CH₂ (1g) | 4g | 95 | >20:1 | 98 |

This table is based on data for the asymmetric catalytic synthesis of chiral trisubstituted allenes and is illustrative of the potential of such methods. au.dk

Diastereoselective Control in Related Alcohol Syntheses

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. For analogs of this compound, controlling diastereoselectivity is crucial for obtaining specific isomers with desired properties.

One approach to achieving diastereoselective control is through substrate-induced reactions, where the existing stereochemistry of the starting material directs the formation of new stereocenters. For example, the diastereoselective carboxylation/bromocyclization of chiral homoallylic alcohols provides access to functionalized syn-1,3-diols with high diastereoselectivity. researchgate.net This method relies on the inherent chirality of the homoallylic alcohol to control the stereochemical outcome of the cyclization. researchgate.net

The Ireland-Claisen rearrangement is another powerful tool for diastereoselective synthesis. Rearrangements of N-tert-butoxycarbonyl (BOC) derivatives of β-amino acid esters with allylic alcohols have been shown to produce α-allyl-β-amino acid derivatives with diastereoselectivities often exceeding 4:1. rsc.org The geometry of the allylic alcohol directly influences the stereochemistry of the major diastereomer formed. rsc.org

Tandem reactions, such as the Prins and Friedel-Crafts cyclizations, can also be employed to achieve high diastereoselectivity. The reaction of aldehydes and ketones with (4E)-3-benzyl-5-phenylpent-4-en-1-ol in the presence of scandium(III) triflate and 4-toluenesulfonic acid yields trans-fused hexahydro-1H-benzo[g]isochromene derivatives with excellent selectivity. researchgate.net This one-pot operation can create up to four new stereocenters with a high degree of control. researchgate.net

The following table presents data on the diastereoselective synthesis of cis-2,6-disubstituted dihydropyrane derivatives through a silyl-Prins cyclization, illustrating the yields of different allylsilyl alcohol intermediates. mdpi.com

| Compound | Description | Yield (%) |

| 2a | 3-(dimethyl(phenyl)silyl)pent-4-en-2-ol | 55 |

| 2b | 3-(dimethyl(phenyl)silyl)-1-phenylpent-4-en-2-ol | 33 |

| 2c | 2-(dimethyl(phenyl)silyl)-1-phenylbut-3-en-1-ol | 49 |

| 3a | (E)-5-(dimethyl(phenyl)silyl)pent-4-en-2-ol | 51 |

| 3b | (E)-5-(dimethyl(phenyl)silyl)-1-phenylpent-4-en-2-ol | 20 |

| 3c | (E)-4-(dimethyl(phenyl)silyl)-1-phenylbut-3-en-1-ol | 43 |

This table is based on data for the synthesis of allylsilyl alcohols as precursors for dihydropyrane derivatives. mdpi.com

Approaches to Geometrical Isomer Control

Controlling the geometry of the double bond (E/Z isomerism) in this compound and its analogs is another important aspect of stereoselective synthesis. The specific geometrical isomer can have a significant impact on the molecule's reactivity and biological properties.

Olefin isomerization reactions catalyzed by transition metals, such as iridium(I) complexes, provide a method for controlling the geometry of double bonds. pitt.edu For example, iridium(I)-catalyzed isomerization of bis(allyl) ethers can lead to the formation of allyl vinyl ethers, which can then undergo highly diastereoselective Claisen rearrangements to yield syn-2,3-dialkyl-4-pentenal derivatives. pitt.edu

Photocatalytic E → Z isomerization offers another approach for controlling alkene geometry. acs.org This method, inspired by the visual cycle, can be used to selectively isomerize polarized alkenes. The selectivity of the isomerization can be influenced by factors such as the substituents on the alkene and the presence of oxygen. acs.org For instance, the introduction of bulky ortho-substituents on an aromatic ring attached to the double bond can lead to a significant increase in Z-selectivity. acs.org

Furthermore, the choice of synthetic route can inherently favor the formation of a specific geometrical isomer. For example, the synthesis of (E)-3-methyl-5-phenylpent-3-en-2-one and (E)-3-methyl-5-phenylpent-4-en-2-one can be achieved through a Wittig-type reaction, which often provides good control over the geometry of the newly formed double bond. mdpi.com

The table below shows the effect of ortho-substituents on the Z:E ratio in a photocatalytic isomerization reaction, demonstrating a strategy for controlling geometrical isomerism.

| Entry | Ortho-Substituent | Z:E Ratio |

| 1 | H | 56:44 |

| 2 | F | 56:44 |

| 3 | Cl | 68:32 |

| 4 | Br | 72:28 |

| 5 | I | 74:26 |

This table is based on data from a study on photocatalytic E → Z isomerization and illustrates the influence of steric factors on selectivity. acs.org

Mechanistic Investigations and Reaction Pathway Elucidation

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in unraveling the intricate details of reaction mechanisms involving derivatives of 3-phenylpent-4-en-1-ol. These studies provide a theoretical framework for understanding reaction feasibility, pathways, and the nature of transient species.

DFT calculations have been used to model the reaction mechanisms of similar compounds, providing insights applicable to this compound. For instance, in the indium-catalyzed allylation of styrene (B11656) oxide, a related process, DFT studies at the B3LYP/LanL2DZ level were used to model the formation of homoallylic alcohols. mdpi.comsciforum.net The calculations considered a mechanism involving the initial adsorption of the epoxide onto the indium nanoparticle surface, followed by the formation of a cyclic Zimmerman-Traxler type transition state. mdpi.comsciforum.net In this state, the π electrons of the allylic system attack a carbon atom of the epoxide, leading to the formation of a new C-C bond. mdpi.comsciforum.net

In a different study on the cascade cyclization of 1-(2-azidophenyl)-3-alkenylallenes, DFT calculations helped to understand the formation of cyclopentennelated indole (B1671886) products. nih.gov The calculations showed that the reaction proceeds through indolidene intermediates, with the electrocyclization of alkene isomers leading to the final indole products. nih.gov These theoretical models provide a basis for predicting the behavior of this compound in similar transformations.

The analysis of potential energy surfaces and the calculation of activation barriers are crucial for determining the kinetic feasibility of a reaction. In the context of the indium-catalyzed allylation of styrene oxide, DFT calculations revealed high activation barriers for the direct formation of 1-phenylpent-4-en-1-ol (B8583477) (28 kcal/mol) and 2-phenylpent-4-en-1-ol (B3379468) (16.2 kcal/mol), suggesting these pathways are kinetically disfavored. mdpi.comsciforum.net In contrast, the formation of phenylacetaldehyde (B1677652) from the epoxide was found to be thermodynamically favorable, releasing 22 kcal/mol. mdpi.com The subsequent allylation of this aldehyde intermediate had a much lower activation barrier of 5.4 kcal/mol, indicating this is the more probable reaction pathway. mdpi.com

These findings highlight the power of DFT in distinguishing between multiple potential reaction pathways by quantifying their respective energy barriers.

| Reaction Pathway | Calculated Activation Barrier (kcal/mol) | Reference |

| Direct formation of 1-phenylpent-4-en-1-ol | 28 | mdpi.comsciforum.net |

| Direct formation of 2-phenylpent-4-en-1-ol | 16.2 | mdpi.comsciforum.net |

| Allylation of phenylacetaldehyde intermediate | 5.4 | mdpi.com |

The electronic structure of a molecule dictates its reactivity. The presence of a trifluoromethyl (–CF₃) group, for example, is known to confer enhanced chemical stability and lipophilicity due to its strong electron-withdrawing nature. In 3-phenylpent-4-enal, a related compound, the planar structure allows for conjugation between the aldehyde group and the unsaturated alkene, which enhances its reactivity in electrophilic additions and redox reactions. vulcanchem.com The aldehyde group can participate in Grignard or Wittig reactions, while the β-carbon is susceptible to Michael additions. vulcanchem.com These electronic characteristics are crucial for understanding the chemical behavior of this compound and its derivatives.

Characterization of Reaction Intermediates

The direct observation or indirect detection of reaction intermediates is key to confirming proposed mechanistic pathways. In the palladium(II)-catalyzed oxidative carboetherification of hydroxyalkenes, a β-alkoxy-alkylpalladium(II) intermediate is believed to form from the nucleophilic oxypalladation of the alkene. nih.gov Similarly, in the cascade cyclization of allenyl azides, indolidene intermediates have been proposed. nih.gov

Photocatalytic reactions involving derivatives of 1-phenylpent-4-en-1-ol have been shown to proceed through radical intermediates. For instance, the photocatalytic aroylation of unactivated alkenes involves the generation of an aroyl radical that adds to the alkene, forming an alkyl radical. This alkyl radical then undergoes an intramolecular attack to form a cyclic radical species. nih.gov

Radical-Triggered Functional Group Migrations

Radical-triggered migrations are a significant class of reactions for derivatives of this compound. Photocatalytic strategies have been developed for the synthesis of β-functionalized unsymmetrical diketones from unactivated alkenes. nih.govresearchgate.net These reactions are initiated by a photocatalytically generated radical that adds to the alkene. This is followed by a distal functional group migration via a cyclic intermediate. researchgate.net A variety of groups, including (hetero)arenes, nitrile, aldehyde, and oxime derivatives, can undergo this migration. nih.govresearchgate.net

A similar strategy has been employed for the photocatalytic radical defluoroalkylation of unactivated alkenes, which proceeds via a distal heteroaryl ipso-migration. tdl.org This process involves the tandem activation of C(sp³)–F and C–C bonds. tdl.org The development of radical-mediated 1,2-alkynyl functionalization of unactivated alkenes also relies on a radical-triggered migration. researchgate.net

Detailed Studies of Catalytic Cycles and Ligand Effects

The efficiency and selectivity of metal-catalyzed reactions are highly dependent on the catalytic cycle and the nature of the ligands. In the palladium(II)-catalyzed intramolecular oxidative oxyarylation of 4-methyl-3-phenylpent-4-en-1-ol, a simple Pd(OAc)₂/pyridine (B92270)/O₂ system was found to be effective. nih.gov The use of bidentate pyridine-based ligands, however, was shown to significantly slow down the reaction. nih.gov Further tuning of the substituents on the pyridine ligand identified ethyl nicotinate (B505614) as the optimal choice. mit.edu

In a copper(I)-catalyzed radical cyclization of unsaturated N-chloroamines derived from this compound, the amount of ligand was found to be crucial for diastereoselectivity. lookchem.com An excess of the ligand was necessary to achieve optimal results, leading to the formation of a single stereoisomer. lookchem.com The effect of imidate ligands in various transition metal-mediated C-C bond-forming processes has also been investigated, demonstrating that subtle changes in the ligand structure can have a pronounced effect on the catalytic activity. whiterose.ac.uk

Chemical Transformations and Derivatization Reactions of 3 Phenylpent 4 En 1 Ol

Functional Group Interconversions of the Hydroxyl and Alkene Moieties

The hydroxyl and alkene groups in 3-phenylpent-4-en-1-ol can be independently modified through various selective reactions, enabling the synthesis of a diverse range of derivatives.

The primary alcohol in this compound can be selectively oxidized to an aldehyde or a carboxylic acid while preserving the integrity of the alkene. The oxidation of allylic and homoallylic alcohols is a well-established transformation in organic synthesis. mdpi.comwikipedia.org Various reagents and catalytic systems have been developed to achieve this chemoselectivity with high efficiency. mdpi.com For instance, systems employing palladium acetate (B1210297) [Pd(OAc)₂] in the presence of a base like triethylamine (B128534) (Et₃N) under an oxygen atmosphere are effective for the aerobic oxidation of allylic alcohols to their corresponding α,β-unsaturated carbonyl compounds. wikipedia.org Other methods utilize manganese(III) acetate [Mn(OAc)₃] with a catalytic amount of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to achieve rapid and high-yielding oxidation of allylic alcohols. mdpi.com Hypervalent iodine reagents, such as PhI(OOCCF₃)₂, also in conjunction with catalytic DDQ, provide a metal-free alternative for the selective oxidation of benzylic and allylic alcohols under mild conditions. beilstein-journals.org

| Reaction Type | Reagent/Catalyst System | Product | Key Features |

|---|---|---|---|

| Selective Alcohol Oxidation | Pd(OAc)₂, Et₃N, O₂ | 3-Phenylpent-4-en-1-al | Catalytic, uses oxygen as the terminal oxidant. wikipedia.org |

| Selective Alcohol Oxidation | Mn(OAc)₃, cat. DDQ | 3-Phenylpent-4-en-1-al | High chemoselectivity and short reaction times. mdpi.com |

| Selective Alcohol Oxidation | PhI(OOCCF₃)₂, cat. DDQ | 3-Phenylpent-4-en-1-al | Metal-free conditions, high functional group tolerance. beilstein-journals.org |

The carbon-carbon double bond in this compound can be selectively reduced to a single bond, yielding 3-phenylpentan-1-ol, without affecting the primary alcohol. Catalytic hydrogenation is the most common method for this transformation, typically employing a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas (H₂). The choice of catalyst and reaction conditions can be tuned to ensure the selective saturation of the alkene. Furthermore, metal-free reduction procedures have been developed for α,β-unsaturated systems that show high chemoselectivity for the C=C bond over carbonyl groups, and these principles can be extended to unsaturated alcohols. nih.gov For example, benzeneselenol (B1242743) generated in situ has been shown to selectively reduce the double bond in α,β-unsaturated ketones. nih.gov Similarly, systems like indium(III) chloride (InCl₃) with sodium borohydride (B1222165) (NaBH₄) have demonstrated remarkable selectivity for the reduction of α,β-carbon–carbon double bonds. researchgate.net

| Reaction Type | Reagent/Catalyst System | Product | Key Features |

|---|---|---|---|

| Selective Alkene Reduction | H₂, Pd/C | 3-Phenylpentan-1-ol | Standard, high-efficiency catalytic hydrogenation. |

| Selective Alkene Reduction | NaBH₄, cat. InCl₃ | 3-Phenylpentan-1-ol | Demonstrates high selectivity for C=C bond reduction in activated systems. researchgate.net |

The alkene moiety is susceptible to electrophilic addition reactions. A key example is the oxymercuration-demercuration reaction, which achieves the hydration of the double bond according to Markovnikov's rule. dntb.gov.uaresearchgate.net In this two-step process, the alkene reacts with mercuric acetate [Hg(OAc)₂] in aqueous solution, followed by reduction with sodium borohydride (NaBH₄). researchgate.netrsc.org This method is advantageous as it proceeds without carbocation rearrangement, leading to the predictable formation of 3-phenylpentane-1,4-diol. dntb.gov.uaresearchgate.net The reaction proceeds through a cyclic mercurinium ion intermediate, ensuring high regioselectivity where the hydroxyl group adds to the more substituted carbon. rsc.org

Direct nucleophilic addition to an unactivated alkene like that in this compound is generally not feasible. However, if the alcohol is first oxidized to the corresponding α,β-unsaturated aldehyde (3-phenylpent-2-en-1-al via an isomerization/oxidation sequence) or ketone, the resulting conjugated system becomes an excellent Michael acceptor. This allows for 1,4-conjugate addition (a nucleophilic addition) of a wide range of nucleophiles, such as organocuprates, amines, and thiols, to the β-carbon of the double bond.

| Reaction Type | Reagent System | Intermediate/Product | Mechanism/Principle |

|---|---|---|---|

| Electrophilic Addition (Hydration) | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | 3-Phenylpentane-1,4-diol | Markovnikov addition via a mercurinium ion intermediate, avoiding rearrangement. dntb.gov.uaresearchgate.net |

| Nucleophilic Addition (Conjugate) | Requires oxidation to an α,β-unsaturated carbonyl first. | Varies based on nucleophile. | Michael (1,4-conjugate) addition to an activated alkene. |

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. High-resolution ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, provide a wealth of information regarding the chemical environment of each atom and their spatial relationships.

One-dimensional ¹H and ¹³C NMR spectra offer primary insights into the molecular structure of 3-Phenylpent-4-en-1-ol by identifying the different types of protons and carbons present.

The ¹H NMR spectrum would be expected to display distinct signals for each unique proton in the molecule. The aromatic protons of the phenyl group typically appear in the downfield region (δ 7.0-7.5 ppm). The vinyl protons of the pentenyl chain would also resonate at lower field (δ 5.0-6.0 ppm) due to the deshielding effect of the double bond. The protons on the carbon bearing the phenyl group (C3), the methylene group adjacent to the hydroxyl group (C1), and the methylene group at C2 would exhibit characteristic chemical shifts and coupling patterns that are crucial for structural confirmation. The hydroxyl proton would appear as a broad singlet, the position of which can vary depending on the concentration and solvent.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The phenyl group carbons would show signals in the aromatic region (δ 120-145 ppm). The olefinic carbons (C4 and C5) would also be found in the downfield region (δ 110-140 ppm). The carbon atom attached to the hydroxyl group (C1) would resonate in the range of δ 60-70 ppm, while the other aliphatic carbons (C2 and C3) would appear at higher field.

A complete analysis of the ¹H and ¹³C NMR spectra, including chemical shifts, integration, and coupling constants, allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure. mdpi.com

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1a, H-1b | 3.6 - 3.8 | m | |

| H-2a, H-2b | 1.8 - 2.0 | m | |

| H-3 | 3.4 - 3.6 | m | |

| H-4 | 5.8 - 6.0 | ddd | 17.0, 10.0, 7.0 |

| H-5a | 5.0 - 5.2 | d | 17.0 |

| H-5b | 5.0 - 5.2 | d | 10.0 |

| Phenyl-H | 7.2 - 7.4 | m | |

| OH | Variable | br s |

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~60 |

| C-2 | ~39 |

| C-3 | ~48 |

| C-4 | ~140 |

| C-5 | ~115 |

| Phenyl C (ipso) | ~142 |

| Phenyl C (ortho, meta, para) | 126 - 129 |

To definitively establish the connectivity of atoms within the this compound molecule, a suite of 2D NMR experiments is employed. These techniques correlate signals from different nuclei, providing a detailed map of the molecular structure. mdpi.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the protons on C1 and C2, C2 and C3, and C3 and the vinyl proton on C4.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each carbon atom that bears protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals long-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, HMBC would show correlations from the phenyl protons to the carbons of the pentenyl chain, confirming their connection.

Together, these 2D NMR techniques provide a comprehensive and unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation of this compound. nih.govscielo.brpreprints.orgresearchgate.net

Since this compound contains a stereocenter at the C3 position, it can exist as a pair of enantiomers. The determination of the enantiomeric excess (ee) is crucial in asymmetric synthesis and for understanding the biological activity of chiral molecules. NMR spectroscopy, in conjunction with chiral auxiliaries, is a powerful method for this purpose.

Chiral Derivatizing Agents (CDAs): These are enantiomerically pure reagents that react with the alcohol functional group of this compound to form a mixture of diastereomers. A commonly used CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride. The resulting diastereomeric esters will have distinct NMR spectra, allowing for the integration of specific signals (e.g., the methoxy protons of the Mosher's ester) to determine the ratio of the enantiomers and thus the enantiomeric excess. nih.govresearchgate.netdoi.org

Chiral Solvating Agents (CSAs) and Chiral Shift Reagents: These agents form transient diastereomeric complexes with the enantiomers of this compound through non-covalent interactions. Lanthanide-based chiral shift reagents, for example, can induce significant separation of signals for the two enantiomers in the ¹H NMR spectrum, enabling their quantification. Pirkle's alcohol is another well-known CSA that can be used for the enantiodiscrimination of alcohols. The choice of the chiral auxiliary depends on the specific substrate and the desired resolution of the NMR signals. nih.govresearchgate.netdoi.orgsemanticscholar.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry is essential for the unambiguous determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places), it is possible to calculate a unique elemental formula that corresponds to the measured mass. This is a critical step in confirming the identity of a newly synthesized compound or an unknown analyte. For this compound (C₁₁H₁₄O), the expected exact mass would be calculated and compared to the experimentally determined value to confirm its elemental composition. mdpi.com

The choice of ionization technique is crucial for successfully analyzing this compound by mass spectrometry. Soft ionization methods are generally preferred to minimize fragmentation and preserve the molecular ion.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like alcohols. In ESI, a solution of the analyte is sprayed into the mass spectrometer, and the solvent is evaporated to produce gas-phase ions. For this compound, ESI would likely produce protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is suitable for less polar and volatile compounds. In APCI, the analyte is vaporized and then ionized by a corona discharge. This technique can also be used to generate protonated molecules of this compound.

The choice between ESI and APCI would depend on the specific properties of the compound and the desired information. Both techniques are capable of providing the molecular weight information necessary for confirming the identity of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a sample of this compound is subjected to infrared radiation, its covalent bonds vibrate at specific frequencies, resulting in the absorption of radiation. These absorptions are recorded in an IR spectrum, which plots absorbance or transmittance against wavenumber (cm⁻¹).

The structure of this compound contains several distinct functional groups: a hydroxyl (-OH) group, a vinyl (C=C) group, a phenyl (aromatic) ring, and aliphatic C-H bonds. Each of these groups produces characteristic absorption bands in the IR spectrum. The broad absorption band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol, with the broadening resulting from intermolecular hydrogen bonding. libretexts.org The presence of the vinyl group is confirmed by a C=C stretching absorption around 1640 cm⁻¹ and C-H stretching absorptions for the sp² hybridized carbons appearing above 3000 cm⁻¹. The phenyl group gives rise to characteristic C=C stretching absorptions within the aromatic ring, typically in the 1600-1450 cm⁻¹ region, as well as C-H stretching bands above 3000 cm⁻¹. libretexts.org Finally, the sp³ hybridized C-H bonds of the pentenol backbone show stretching absorptions in the 3000-2850 cm⁻¹ range. libretexts.org The C-O stretching vibration of the primary alcohol is typically observed in the fingerprint region, around 1050 cm⁻¹. libretexts.org

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (Hydrogen Bonded) | 3500 - 3200 | Strong, Broad |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| Vinyl Group | =C-H Stretch | 3100 - 3000 | Medium |

| Alkane Chain | C-H Stretch | 3000 - 2850 | Medium |

| Vinyl Group | C=C Stretch | ~1640 | Medium to Weak |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak (multiple bands) |

X-ray Diffraction for Solid-State Structure and Stereochemical Assignment

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. For a chiral molecule like this compound, this technique can unambiguously establish its absolute stereochemistry (R or S configuration) if a suitable single crystal can be grown and analyzed.

The process involves irradiating a crystalline sample with X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a detailed electron density map of the molecule can be constructed. This map allows for the determination of bond lengths, bond angles, and torsional angles with high precision. mdpi.com

While specific crystallographic data for this compound is not widely published, a hypothetical analysis would yield critical information. It would confirm the connectivity of the atoms and provide insight into the molecule's preferred conformation in the solid state. Furthermore, by employing techniques such as anomalous dispersion, the absolute configuration of the stereocenter at the third carbon atom could be determined, which is crucial for applications in asymmetric synthesis and pharmacology.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable.

Since this compound is a chiral molecule, it can exist as two non-superimposable mirror images called enantiomers. Determining the enantiomeric purity, or enantiomeric excess (ee), of a sample is critical in many fields. Chiral HPLC is the gold standard for this type of analysis.

The separation is achieved using a chiral stationary phase (CSP) within the HPLC column. asianpubs.org These stationary phases are themselves chiral and interact differently with each enantiomer of the analyte. This differential interaction leads to a difference in the retention time for the two enantiomers, allowing for their separation and quantification. A UV detector is commonly used for detection, as the phenyl group in this compound absorbs ultraviolet light. By integrating the peak areas of the two separated enantiomers, the ratio of one enantiomer to the other can be accurately calculated.

Table 2: Illustrative Chiral HPLC Data for a Non-Racemic Sample of this compound

| Enantiomer | Retention Time (min) | Peak Area | Percentage (%) |

|---|---|---|---|

| (R)-3-Phenylpent-4-en-1-ol | 8.21 | 142500 | 95.0 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is an ideal method for analyzing the composition of a product mixture following the synthesis of this compound, allowing for the identification of the desired product, unreacted starting materials, byproducts, and other impurities.

In a typical GC-MS analysis, the volatile components of the mixture are separated in the gas chromatograph based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each component. nist.gov This mass spectrum serves as a "molecular fingerprint" that can be used to identify the compound by comparison to spectral libraries.

Table 3: Example GC-MS Data for a Hypothetical Synthesis Mixture of this compound

| Retention Time (min) | Major m/z Fragments | Compound Identification |

|---|---|---|

| 4.5 | 104, 91, 78 | Styrene (B11656) (Starting Material) |

| 6.2 | 43, 58 | Acetaldehyde (Byproduct) |

Emerging Research Directions and Future Outlook

Development of Sustainable and Green Chemistry Approaches in 3-Phenylpent-4-en-1-ol Synthesis

A significant trend in modern chemistry is the adoption of green chemistry principles to minimize environmental impact. In the synthesis of homoallylic alcohols like this compound, this involves exploring solvent-free reaction conditions, using renewable starting materials, and employing catalysts that are efficient and recyclable. organic-chemistry.orgekb.eg

Research into sustainable practices has highlighted several promising avenues:

Solvent-Free Reactions : Zinc-mediated Barbier-type reactions offer a rapid and efficient method for producing homoallylic alcohols at room temperature without the need for solvents. organic-chemistry.org

Sustainable Catalysts : Indium triflate (In(OTf)3) is gaining recognition as a powerful and sustainable Lewis acid catalyst for various organic transformations, including those that could be adapted for the synthesis of this compound and its derivatives. researchgate.net Such catalysts are often highly efficient and can be used in smaller quantities.

Atom Economy : Reactions like the haloalkynylation, which can be catalyzed by indium(III) halides, are noted for being highly atom-economical, meaning that most of the atoms from the reactants are incorporated into the final product, thus reducing waste. researchgate.net

These approaches collectively aim to make the synthesis of this compound and related compounds more environmentally benign and economically viable.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The quest for higher yields and greater control over stereochemistry has led to the exploration of a wide array of novel catalytic systems. Selectivity is crucial in synthesis, as it dictates the formation of the desired isomer of a compound.

Recent developments in catalysis include:

Indium-Based Catalysts : A dual-component indium catalyst system, comprising indium trichloride (B1173362) and indium tri(hexamethyldisilazide), has been shown to selectively produce primary homoallylic alcohols from the ring-opening of epoxides. google.com Furthermore, indium nanoparticles (InNPs) have been studied for the allylation of styrene (B11656) oxide, a reaction that can lead to phenyl-substituted pentenols. mdpi.comsciforum.net

Iridium Catalysis : Iridium(I) complexes are effective for catalyzing olefin isomerization, a key step in certain strategies for stereoselective Claisen rearrangements to produce complex aldehydes that can be precursors to or derived from homoallylic alcohols. pitt.edu

Iron and Acid Co-catalysis : A combination of Iron(III) fluoride (B91410) (FeF3) and trifluoromethanesulfonic acid (TfOH) can be used to catalyze the reductive deoxygenation of 1-en-4-yn-ols, providing a pathway to 1,4-enynes which are structurally related to this compound. rsc.org

Table 1: Comparison of Novel Catalytic Systems

| Catalyst System | Reaction Type | Substrates | Key Advantage |

|---|---|---|---|

| Indium trichloride / Indium tri(hexamethyldisilazide) | Epoxide Ring-Opening | Styrene Oxide, Allyl Boronate | Selective formation of internal ring-opened product (primary homoallylic alcohol). google.com |

| Indium Nanoparticles (InNPs) | Allylation | Styrene Oxide, Allyl Bromide | Catalyzes ring-opening and subsequent allylation. mdpi.comsciforum.net |

| Iridium(I) Complexes (e.g., Ir(PCy3)3BPh4) | Olefin Isomerization / Claisen Rearrangement | Di(allyl) ethers | Highly diastereoselective rearrangements affording syn-2,3-dialkyl-4-pentenal derivatives. pitt.edu |

| FeF3 / TfOH | Reductive Deoxygenation | 1-en-4-yn-ols | Novel method for synthesizing 1,4-enynes from propargylic alcohols. rsc.org |

| Palladium Catalysts (e.g., Pd(OAc)2/DPEphos) | Annulation | 5-(2-Bromophenyl)pent-3-en-1-ynes | Cascade reaction to form complex polycyclic structures like benzo[a]fluorenes. acs.org |

Expansion of Synthetic Applications and Derivatization Pathways

This compound is a valuable intermediate for creating more complex molecules. Research is actively exploring new ways to modify its structure to synthesize novel compounds with potentially useful properties.

Key synthetic applications and derivatizations include:

Oxidation to Aldehydes : The primary alcohol group can be selectively oxidized to form 3-phenylpent-4-enal. vulcanchem.com This aldehyde is a versatile intermediate that can participate in reactions like the Diels-Alder cycloaddition to construct six-membered rings. vulcanchem.com

Cyclization Reactions : In the presence of Lewis acids like scandium(III) triflate, related compounds such as (4E)-3-benzyl-5-phenylpent-4-en-1-ol can undergo tandem Prins and Friedel-Crafts cyclizations with aldehydes or ketones to produce complex heterocyclic systems like trans-fused hexahydro-1H-benzo[g]isochromenes with high selectivity. researchgate.netresearchgate.net

Formation of Bioactive Molecules : Derivatives of the core penten-1-ol structure are being investigated for their biological activity. For instance, complex derivatives incorporating isoxazole (B147169) or thiazole (B1198619) rings have been studied for their potential anticancer properties. researchgate.net

These examples demonstrate the versatility of the this compound scaffold in building a diverse range of chemical structures.

Integration with Flow Chemistry and Automated Synthesis Platforms

The fields of flow chemistry and automated synthesis are revolutionizing how chemicals are produced. These technologies offer increased efficiency, safety, and reproducibility compared to traditional batch methods. sigmaaldrich.comsynplechem.com

Flow Chemistry : Continuous-flow systems allow for reactions to be run in a continuously flowing stream within a reactor. This approach is particularly beneficial for handling hazardous reagents, such as carbon monoxide, by using surrogates like iron pentacarbonyl in a contained system. cam.ac.uk It enables better control over reaction parameters like temperature and pressure, often leading to higher yields and purity. cam.ac.uk

Automated Synthesis Platforms : Systems from companies like Synple Chem and Chemspeed automate the entire synthesis process, from adding starting materials and reagents to purification. sigmaaldrich.comchemspeed.com These platforms often use pre-filled cartridges for specific reaction types, making it possible to rapidly synthesize libraries of compounds for screening purposes. synplechem.com This technology dramatically accelerates the research and development process by allowing chemists to explore numerous derivatives of a core structure like this compound with greater speed and less manual error. synplechem.comresearchgate.net

The integration of these platforms represents a major step towards the democratization and acceleration of small-molecule synthesis. synplechem.com

Advanced Theoretical Modeling for Predictive Synthesis and Reactivity

Computational chemistry has become an indispensable tool in modern organic synthesis. Theoretical modeling allows researchers to predict reaction outcomes, understand complex mechanisms, and design more effective experiments.

Density Functional Theory (DFT) : DFT calculations are widely used to model reaction pathways and determine the feasibility of a proposed chemical transformation. For example, DFT studies on the indium-catalyzed allylation of styrene oxide have been used to calculate the activation energy barriers for the formation of different isomers, including 1-phenylpent-4-en-1-ol (B8583477) and 2-phenylpent-4-en-1-ol (B3379468). mdpi.comsciforum.net These studies revealed a high activation barrier for the formation of 1-phenylpent-4-en-1-ol, aligning with experimental observations where other products were favored. mdpi.comsciforum.net DFT is also employed to understand the stereodetermining steps in complex reactions like the hydrogenation of allylic alcohols. diva-portal.org

Molecular Docking : For derivatives of this compound with potential biological activity, molecular docking simulations are used to predict how these molecules might bind to protein targets. researchgate.net Software like AutoDock Vina can calculate the binding affinity and visualize the interactions between a ligand (the small molecule) and a receptor (the protein), providing crucial insights for drug discovery. researchgate.net

Table 2: Applications of Theoretical Modeling in Research on this compound and Related Compounds

| Modeling Technique | Application | Finding/Purpose |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Calculated high activation energy (28 kcal/mol) for the formation of 1-phenylpent-4-en-1-ol via direct allylation of styrene oxide, suggesting the pathway is kinetically unfavorable. mdpi.comsciforum.net |

| DFT | Mechanistic Insight | Used to understand stereodetermining steps in the enantioconvergent isomerization-hydrogenation of allylic alcohols. diva-portal.org |

| Molecular Docking (e.g., AutoDock Vina) | Predicting Bioactivity | Used to predict the binding affinity of derivatives with protein targets (e.g., EGFR kinase) to evaluate potential as drug candidates. researchgate.net |

| Quantum Chemical Analysis (e.g., Gaussian) | Electronic Structure and Reactivity | Reveals electronic structures and reactivity parameters of molecules to compare the potential activities of different derivatives. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.